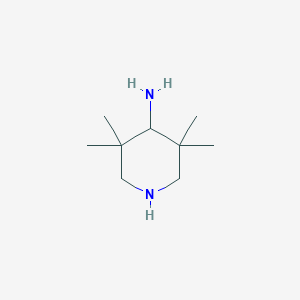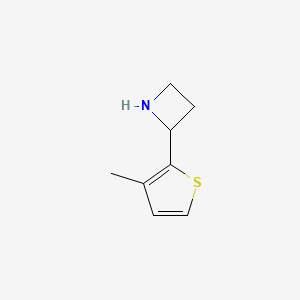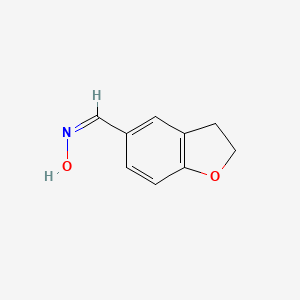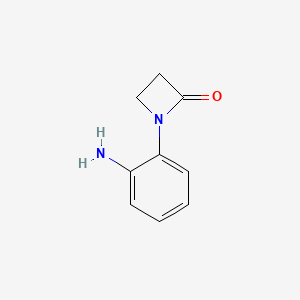
3,3,5,5-Tetramethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-amino-3,3,5,5-tétraméthylpipéridine est un composé organique de formule moléculaire C9H20N2. C'est un dérivé de la pipéridine, une amine hétérocyclique à six chaînons. Ce composé est connu pour ses caractéristiques structurales uniques, qui incluent quatre groupes méthyles liés au cycle pipéridine, ce qui le rend très encombré stériquement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-amino-3,3,5,5-tétraméthylpipéridine implique généralement l'hydrogénation de la 2,2,6,6-tétraméthylpipéridin-4-one en présence d'un excès d'ammoniac et d'hydrogène. Cette réaction est réalisée à l'aide de catalyseurs d'hydrogénation à des températures et des pressions élevées. Le procédé peut être mené en continu à des températures comprises entre 120 et 180 °C ou de manière discontinue à des températures comprises entre 180 et 220 °C .
Méthodes de production industrielle
La production industrielle de la 4-amino-3,3,5,5-tétraméthylpipéridine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs et de catalyseurs d'hydrogénation avancés contribue à une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
La 4-amino-3,3,5,5-tétraméthylpipéridine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Il peut être réduit pour former des amines secondaires.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes de la 4-amino-3,3,5,5-tétraméthylpipéridine.
Réduction : Amines secondaires.
Substitution : Divers dérivés pipéridine substitués.
Applications de la recherche scientifique
La 4-amino-3,3,5,5-tétraméthylpipéridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Mécanisme d'action
Le mécanisme d'action de la 4-amino-3,3,5,5-tétraméthylpipéridine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Les voies et les cibles exactes sont encore en cours d'investigation, mais on pense qu'il influence divers processus biochimiques par ses propriétés stériques et électroniques .
Applications De Recherche Scientifique
3,3,5,5-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its steric and electronic properties .
Comparaison Avec Des Composés Similaires
Composés similaires
2,2,6,6-tétraméthylpipéridine : Un composé structurellement similaire avec des motifs de substitution différents.
4-Amino-2,2,6,6-tétraméthylpipéridine : Un autre dérivé avec une encombrement stérique similaire.
Unicité
La 4-amino-3,3,5,5-tétraméthylpipéridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés stériques et électroniques distinctes. Cela en fait un composé précieux pour étudier les relations structure-activité et développer de nouvelles entités chimiques .
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,11H,5-6,10H2,1-4H3 |
Clé InChI |
ZQSAMGRSVRALFG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC(C1N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)





![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)

![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
